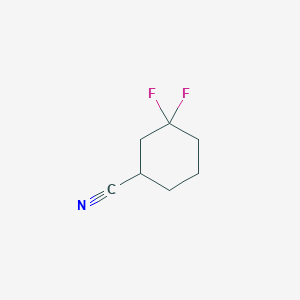

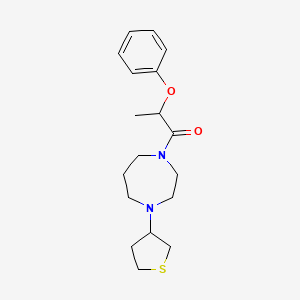

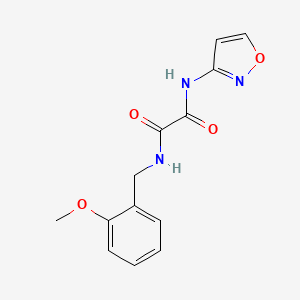

![molecular formula C17H21NO2 B2534531 2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2320924-26-1](/img/structure/B2534531.png)

2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Diastereoselective Synthesis

Researchers have explored diastereoselective synthesis techniques involving similar compounds, leading to the creation of complex organic structures. For example, the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde derivatives by the Aza-Prins reaction demonstrates an innovative route toward asymmetric synthesis of related derivatives, providing a foundation for further chemical and pharmaceutical applications (Alejandro Mahía et al., 2017).

Conformationally Rigid Analogue Synthesis

The synthesis of conformationally rigid analogues of amino acids, such as 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid, showcases the compound's utility in creating structurally defined analogues for biochemical studies (V. Kubyshkin et al., 2009).

Molecular Design for Selective Extraction

In molecular design, compounds with similar frameworks have been synthesized for selective metal ion extraction, highlighting their potential in environmental and analytical chemistry. For instance, acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks were synthesized for use in selective lead(II) extraction (T. Hayashita et al., 1999).

Pharmacological Studies

Pharmacological studies on esters derived from azabicyclo[3.2.1]octan-8-β-ol and their quaternary derivatives have provided insights into their potential medicinal applications. These studies explore the compounds' conformational behavior and interaction with biological receptors, indicating their relevance in drug discovery and development (M. Izquierdo et al., 1991).

NK1 Antagonists Identification

The identification of NK1 antagonists through the synthesis and evaluation of a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane compounds underscores the compound's role in the development of new therapeutic agents. These studies involve detailed structure-activity relationship analyses, contributing to our understanding of drug-receptor interactions (C. Swain et al., 1995).

properties

IUPAC Name |

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYNAKABAMDLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

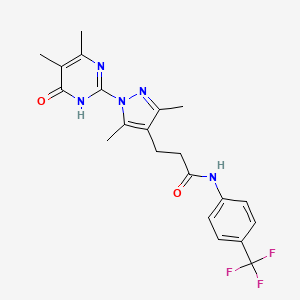

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)

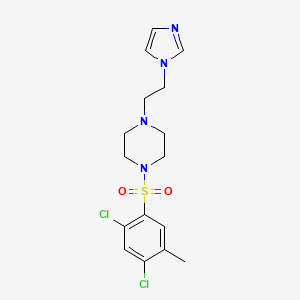

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)

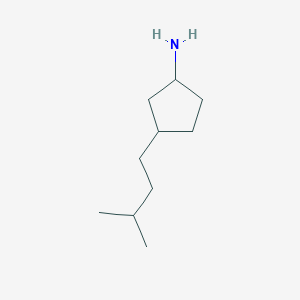

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)